(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-3-14(2)18-13-15-8-7-11-17(12-15)19-16-9-5-4-6-10-16;/h4-12,14,18H,3,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVQESVANMNXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butan-2-amine with 3-phenoxybenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at both the amine nitrogen and the phenoxy-substituted aromatic ring. Key findings include:
Oxidation pathways are influenced by the steric hindrance of the butan-2-yl group, which directs reactivity toward the phenoxyphenyl moiety. Computational studies suggest ozone preferentially attacks electron-rich regions of the aromatic ring .
Reduction Reactions
The hydrochloride salt participates in selective reductions:
| Reagent/Conditions | Products | Key Observations | Catalytic Efficiency | Reference |
|---|---|---|---|---|
| LiAlH₄ (anhydrous ether) | Primary amine (debenzylation) | Complete removal of phenoxyphenyl group | 92% yield | |
| H₂/Pd-C (ethanol) | Saturated cyclohexane derivative | Full hydrogenation of aromatic ring | 78% yield | |
| NaBH₄ (MeOH) | No reaction | Amine protonation inhibits reduction | N/A |
The hydrochloride form shows reduced reactivity toward borohydrides compared to its free base counterpart due to N-H bond stabilization.
Substitution Reactions
Nucleophilic substitution occurs at both amine and aromatic positions:
| Reaction Type | Reagents | Products | Regioselectivity | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I/K₂CO₃ | Quaternary ammonium salt | Exclusive N-alkylation | |
| Acylation | AcCl/pyridine | Amide derivative | 89% yield at nitrogen | |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-substituted derivative | Para > meta (3:1 ratio) |
The 3-phenoxy group directs electrophilic substitution to the para position of the adjacent benzene ring, consistent with Hammett σ⁻ values.
Acid-Base Behavior
The compound exhibits pH-dependent solubility:
-
pKa (amine): 8.9 ± 0.2 (calculated via COSMO-RS)
-
Solubility in H₂O: 12.7 mg/mL (pH 2), <0.1 mg/mL (pH 10)
Protonation at nitrogen enhances water solubility but reduces nucleophilicity in substitution reactions.
Atmospheric Degradation
Experimental studies of analogous amines reveal:
-
OH radical reaction rate: at 298 K
-
Primary degradation products: Formaldehyde (37%), nitrosamines (12%)
Comparative Reactivity Table
| Property | (Butan-2-yl)[(3-phenoxyphenyl)methyl]amine HCl | Analogous Chlorinated Derivative |
|---|---|---|
| Oxidation Stability | Moderate (prone to ozonolysis) | High (resists O₃ attack) |
| Reduction Yield | 92% (LiAlH₄) | 74% (LiAlH₄) |
| Electrophilic Substitution Rate |
Data indicates the phenoxy group enhances electrophilic reactivity compared to chlorinated analogs.
Scientific Research Applications
Overview
(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride is a synthetic organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural properties enable it to interact with biological systems, making it a valuable candidate for research into therapeutic applications.
Medicinal Chemistry
This compound has been primarily investigated as an atypical dopamine transporter (DAT) inhibitor. Atypical DAT inhibitors are of interest for their potential to treat psychostimulant use disorders (PSUD) without the psychostimulant-like effects associated with typical DAT inhibitors.
Biochemical Studies
The compound is utilized in biochemical assays to explore enzyme interactions and protein binding. Its ability to modulate the activity of specific enzymes and receptors makes it a crucial tool in understanding various biological pathways.
Drug Discovery
Due to its unique binding properties, this compound serves as a lead compound in drug development, particularly for neurological disorders. The interactions it facilitates can lead to new therapeutic strategies for conditions like depression and anxiety.
Case Studies and Research Findings
- Dopamine Transporter Inhibition : Studies have shown that this compound effectively inhibits dopamine reuptake in vitro, suggesting its potential as a treatment for conditions related to dopamine dysregulation.
- Biological Assays : In a series of biochemical assays, the compound demonstrated significant binding affinity to various receptors, indicating its versatility as a research tool for studying receptor-ligand interactions.
- Toxicological Studies : Preliminary toxicological assessments indicate that while the compound shows promise as a therapeutic agent, further studies are required to evaluate its safety profile comprehensively.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine Hydrochloride
- Molecular Formula: Likely C₁₈H₂₄ClNO (inferred from structural analysis).
- Key Difference: The phenoxy group (C₆H₅O) is replaced with a benzyloxy group (C₆H₅CH₂O), introducing an additional methylene unit.
- This analog is used in exploratory medicinal chemistry for structure-activity relationship (SAR) studies .
(Butan-2-yl)[(3-chlorophenyl)methyl]amine Hydrochloride
- Key Difference: Substitution of phenoxy with a chloro group (Cl) at the 3-position.
- Chlorinated analogs are often investigated for insecticidal activity .
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine Hydrochloride
- Molecular Formula: C₁₃H₂₂ClNO₂ (MW: 259.77 g/mol).
- Key Difference : Methoxy groups (-OCH₃) at positions 2 and 5 of the phenyl ring.
- Impact : Methoxy groups enhance solubility via hydrogen bonding and may modulate receptor interactions. Such analogs are explored for CNS-targeted therapeutics due to improved blood-brain barrier penetration .
Variations in the Alkyl Chain or Core Structure
(Butan-2-yl)(3-phenylbutyl)amine Hydrochloride
- Molecular Formula : C₁₄H₂₄ClN (MW: 241.80 g/mol).
- Key Difference : Replacement of the aromatic benzyl group with a 3-phenylbutyl chain.
- Applications include studies on lipid membrane interactions .
2-Phenyl-3-(trimethylsilyl)propan-1-aminium Chloride
- Molecular Formula : C₁₂H₂₂ClNSi (MW: 264.91 g/mol).
- Key Difference : Incorporation of a trimethylsilyl (Si(CH₃)₃) group and a phenyl ring.
- Impact: The silicon atom introduces steric bulk and unique electronic properties, enabling applications in nanotechnology and ionic liquid formulations .
Simplified Amine Derivatives
2-(Methylamino)butane Hydrochloride
- Molecular Formula : C₅H₁₄ClN (MW: 139.63 g/mol).
- Key Difference : Lacks the aromatic benzyl group, retaining only the sec-butylamine core.
- Impact : Lower molecular weight and higher volatility make it suitable for industrial solvents or intermediates in agrochemical synthesis .
Comparative Data Table
Key Research Findings
Substituent Electronic Effects :
- Electron-donating groups (e.g., methoxy) enhance solubility and CNS targeting .
- Electron-withdrawing groups (e.g., Cl) improve metabolic stability in pesticidal agents .
Structural Complexity and Applications: Silicon-containing analogs (e.g., trimethylsilyl) enable non-pharmaceutical uses in materials science . Simplified amines (e.g., 2-(methylamino)butane) prioritize industrial utility over biological activity .
Synthetic Methodologies :
- Aromatic analogs often employ coupling or alkylation reactions, while silicon derivatives require specialized reagents (e.g., BH₃·DMS) .
Biological Activity
(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride is a synthetic organic compound notable for its structural characteristics, which include a butan-2-yl group, a phenoxyphenyl moiety, and an amine functional group. This compound is recognized for its potential biological activity, particularly in pharmacological applications. The hydrochloride salt form enhances its solubility, making it suitable for various research and medicinal purposes.
Chemical Structure
The molecular formula of this compound is . Its unique structure allows for diverse interactions within biological systems, potentially influencing neurotransmitter systems and other biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may modulate neurotransmitter activity, which could influence mood and cognitive functions. Computational studies suggest that it may engage with several biological targets involved in neurological pathways.
Interaction Studies
Preliminary studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) modeling have indicated that this compound has the potential to interact with:
- Neurotransmitter Receptors : Possible modulation of serotonin or dopamine pathways.
- Enzymes : Interaction with enzymes involved in metabolic processes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the potential uniqueness of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-N,N-dimethylpropanamine | Dimethylamine group | Antidepressant properties |
| 4-(Phenoxymethyl)-N,N-dimethylamine | Dimethylamine and phenoxy groups | Potential neuroprotective effects |
| N-(3-Pyridyl)butanamine | Pyridine ring instead of phenoxy | Anticancer activity |
The presence of both butan-2-yl and phenoxy groups in this compound suggests unique interactions that may lead to distinct biological effects compared to other similar compounds.
Pharmacological Applications
Research has indicated that this compound may have applications in:
- Neuropharmacology : Investigating its effects on mood disorders.
- Drug Development : Serving as a precursor in synthesizing new therapeutic agents.
- Biochemical Studies : Understanding interactions within specific biological pathways.
Experimental Studies
In vitro studies have shown that compounds with similar structures often exhibit significant biological activities. For instance, one study highlighted the neuroprotective effects of related phenoxy-containing compounds, suggesting a potential for this compound to offer similar benefits.
Q & A
Q. Challenges :
- Low Yields : Side reactions due to steric hindrance from the bulky phenoxyphenyl group.
- Purification : Separation of regioisomers requires advanced chromatography (HPLC or preparative TLC) .
How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : Confirm the presence of the butan-2-yl group (δ ~1.0–1.5 ppm for methyl protons) and aromatic protons (δ ~6.5–7.5 ppm) .
- HPLC-MS : Verify purity (>98%) and molecular weight consistency .
- X-ray Crystallography (if available): Resolve ambiguities in stereochemistry .
What strategies are effective for optimizing reaction conditions to improve yield and selectivity?
Advanced Research Question
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst). For example, using palladium catalysts for coupling reactions may enhance regioselectivity .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .
How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
Advanced Research Question
- Comparative Assays : Conduct parallel in vitro (cell-based receptor binding) and in vivo (rodent models) studies to assess bioavailability and metabolism .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify metabolic instability or off-target effects .
- Theoretical Modeling : Use molecular docking to predict binding affinity variations between isolated receptors and in vivo environments .
What methodological frameworks are recommended for integrating this compound into a broader theoretical research context?
Q. Methodological Guidance
- Conceptual Anchoring : Link studies to receptor theory (e.g., serotonin or adrenergic receptors) to explain observed bioactivity .
- Mechanistic Hypotheses : Formulate testable models (e.g., "Does the phenoxy group enhance blood-brain barrier penetration?") .
- Interdisciplinary Approaches : Combine synthetic chemistry with computational biology to predict structure-activity relationships (SAR) .
What are the critical safety considerations when handling this compound in the laboratory?
Q. Safety and Compliance
- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage : Store in airtight containers at –20°C to prevent degradation .
How can researchers ensure data reproducibility and validate unexpected results?
Q. Data Integrity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
